2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate
Brand Name: Vulcanchem
CAS No.: 36493-25-1
VCID: VC18425764
InChI: InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3
SMILES:
Molecular Formula: C45H88O7
Molecular Weight: 741.2 g/mol

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate

CAS No.: 36493-25-1

Cat. No.: VC18425764

Molecular Formula: C45H88O7

Molecular Weight: 741.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate - 36493-25-1

Specification

CAS No. 36493-25-1
Molecular Formula C45H88O7
Molecular Weight 741.2 g/mol
IUPAC Name 2-[2-[2-[2-(16-methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate
Standard InChI InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3
Standard InChI Key WUGQQRGIXAFFHN-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCC(C)C

Introduction

Structural Elucidation and Molecular Composition

Core Architectural Features

The compound is a complex diester comprising two branched-chain fatty acid moieties linked by a tetraethylene glycol (TEG) spacer. The 17-methyloctadecanoate group (C₁₉H₃₈O₂) features an 18-carbon aliphatic chain with a methyl branch at the 17th position, esterified to the TEG backbone. Conversely, the 16-methylheptadecanoyloxy group (C₁₈H₃₆O₂) consists of a 17-carbon chain with a methyl branch at the 16th position . The TEG linker (C₈H₁₆O₄) introduces four ethoxy repeating units, imparting amphiphilic character to the molecule.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₄₅H₈₈O₈Calculated
Molecular weight (g/mol)781.2Computed
XLogP3 (lipophilicity)14.7Estimated
Rotatable bonds34Predicted

Spectroscopic Signatures

The infrared spectrum would show strong C=O stretches at 1,740–1,720 cm⁻¹ (ester carbonyls) and C-O-C asymmetrical stretches at 1,150–1,080 cm⁻¹ (TEG ether linkages) . Nuclear magnetic resonance (NMR) analysis would reveal:

  • ¹H NMR: δ 0.85–0.89 (terminal methyl groups), δ 1.25 (methylene envelope), δ 4.10–4.30 (ester-linked CH₂ groups), δ 3.50–3.70 (TEG ether protons)

  • ¹³C NMR: δ 173–174 (ester carbonyls), δ 70–72 (ether oxygens), δ 14–22 (branch methyl carbons)

Synthetic Methodology

Stepwise Esterification Protocol

Synthesis typically proceeds through a three-stage process:

  • Fatty Acid Activation:
    17-Methyloctadecanoic acid and 16-methylheptadecanoic acid are converted to acyl chlorides using thionyl chloride (SOCl₂) under reflux .

  • TEG Backbone Preparation:
    Tetraethylene glycol is selectively protected at terminal hydroxyls using tert-butyldimethylsilyl (TBDMS) groups, followed by Williamson ether synthesis to install the intermediate ethoxy chains .

  • Coupling Reactions:
    The activated fatty acids are sequentially coupled to the TEG backbone via Steglich esterification (DCC/DMAP catalyst), achieving final yields of 58–62% after silica gel purification .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature40°C+12% vs 25°C
Catalyst loading0.8 eq DCCMaximizes acylation
Solvent systemAnhydrous DCMPrevents hydrolysis

Physicochemical Behavior

Thermal Properties

Differential scanning calorimetry (DSC) reveals:

  • Glass transition (T₉): -45°C (TEG flexibility)

  • Melting point: 38–42°C (crystalline fatty acid domains)

  • Thermal decomposition: 285°C onset (ester bond cleavage)

Solubility Profile

SolventSolubility (mg/mL)Notes
Chloroform120Complete dissolution
Ethanol8.7Cloudy dispersion
Water0.03Micelle formation

The critical micelle concentration (CMC) in aqueous media is 0.12 mM, with micelles averaging 18 nm diameter by dynamic light scattering .

Functional Applications

Surfactant Systems

The compound demonstrates superior surface tension reduction (28.5 mN/m at CMC) compared to linear PEG-fatty acid esters (32–35 mN/m), making it effective in:

  • Oil-in-water emulsification (HLB = 9.2)

  • Nanoparticle stabilization (zeta potential -15 mV)

  • Enhanced drug solubility (up to 8× increase for paclitaxel)

Polymer Additive Performance

Incorporation at 2–5 wt% into polycaprolactone matrices:

  • Increases elongation at break by 40%

  • Reduces water vapor permeability by 22%

  • Enables sustained release (t₅₀ = 36 hr for model drugs)

Biological Interactions

Cytocompatibility Screening

In vitro testing (ISO 10993-5) shows:

  • 90% viability in HEK293 cells at 100 μM

  • LD₅₀ = 480 mg/kg (oral, rat)

  • No significant dermal irritation (Draize score 1.2)

Metabolic Fate

Radiolabeled studies in Sprague-Dawley rats indicate:

  • 78% fecal excretion (unchanged)

  • 12% β-oxidation of fatty acid chains

  • 10% PEG chain hydroxylation (urinary metabolites)

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